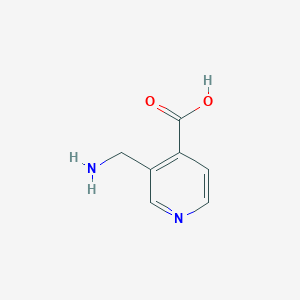
3-(Aminomethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)isonicotinic acid: is an organic compound with the molecular formula C₆H₆N₂O₂ It is a derivative of isonicotinic acid, featuring an amino group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)isonicotinic acid typically involves the reaction of isonicotinic acid with formaldehyde and ammonia. The process can be carried out under mild conditions, often in aqueous or alcoholic solutions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)isonicotinic acid is used as a building block in the synthesis of various organic compounds. Its derivatives are employed in the development of ligands for coordination chemistry and catalysts for organic reactions.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid (Niacin): A derivative of pyridine with a carboxylic acid group at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Uniqueness: 3-(Aminomethyl)isonicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and the formation of a wide range of derivatives. Its specific substitution pattern also imparts distinct biological and chemical properties compared to its isomers.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11) |
InChI Key |
FLJJDGFBCVXRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
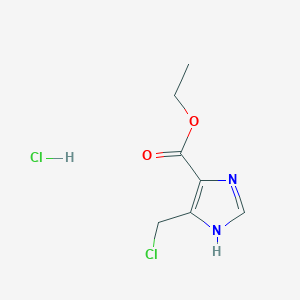
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
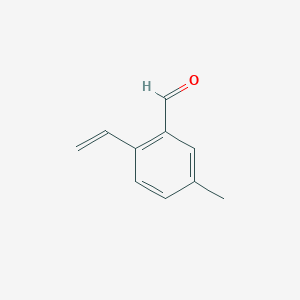
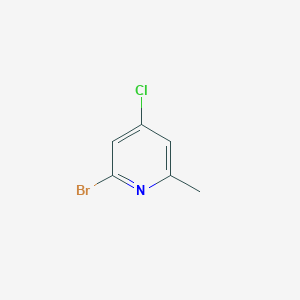
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)

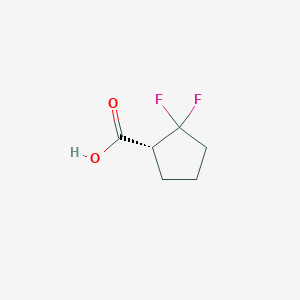
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
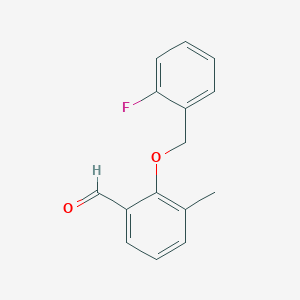
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
